molecular formula C22H24FN3O5 B2741805 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 941933-05-7

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2741805
CAS No.: 941933-05-7
M. Wt: 429.448
InChI Key: NOBJTEMIQJLOKS-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C22H24FN3O5 and its molecular weight is 429.448. The purity is usually 95%.
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Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5/c23-16-3-1-15(2-4-16)18(26-7-9-29-10-8-26)14-24-21(27)22(28)25-17-5-6-19-20(13-17)31-12-11-30-19/h1-6,13,18H,7-12,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBJTEMIQJLOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic compound with a complex structure that includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula of this compound is C23H27N3O4C_{23}H_{27}N_{3}O_{4}, with a molecular weight of 409.5 g/mol. The structural characteristics of this compound are essential for its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC23H27N3O4C_{23}H_{27}N_{3}O_{4}
Molecular Weight409.5 g/mol
CAS Number955610-05-6

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure often exhibit diverse pharmacological effects.

Interaction Studies

In silico molecular docking studies suggest that this compound may have favorable interactions with enzymes such as:

  • Alpha-glucosidase : Potentially indicating antidiabetic properties.
  • Acetylcholinesterase : Suggesting possible applications in neuroprotection or treatment of Alzheimer's disease.

Biological Activities

Research indicates that derivatives of the 1,4-benzodioxane scaffold exhibit various biological activities:

  • Anti-inflammatory Activity : Compounds similar to this compound have shown significant anti-inflammatory effects in various models. For instance, studies have demonstrated that certain benzodioxane derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Anticancer Activity : The compound has been evaluated for its potential anticancer properties. Research involving similar structures has shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the benzodioxane moiety is critical for these activities .
  • Antimicrobial Properties : Some studies suggest that the compound may exhibit antimicrobial activity against a range of pathogens. This property is particularly relevant in the context of increasing antibiotic resistance .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • Study on Anti-inflammatory Effects : A study by Vazquez et al. demonstrated that a related compound exhibited significant anti-inflammatory effects in animal models by reducing edema and inflammatory markers .
  • Anticancer Activity Assessment : Research involving the growth inhibitory effects of benzodioxane derivatives on human ovarian carcinoma xenografts revealed promising results, indicating that modifications in the structure could enhance therapeutic efficacy .

Q & A

Q. Basic Research Focus

  • In Vitro :
    • Kinase Inhibition Assays : Use recombinant kinases (e.g., PI3K, mTOR) with ADP-Glo™ kits to measure IC₅₀ values .
    • Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations .
  • In Vivo :
    • Xenograft Models : Administer 10–50 mg/kg (oral/IP) in nude mice to evaluate tumor growth suppression .
    • Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability studies via LC-MS/MS .

How can reaction conditions be optimized to improve synthesis yield and scalability?

Q. Advanced Research Focus

  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance yield (~15% improvement) and reduce toxicity .
  • Catalysis : Use Pd/C or Ni catalysts for intermediate hydrogenation steps (pressure: 50–100 psi H₂) .
  • Automation : Employ flow chemistry for continuous amide coupling, reducing batch variability .

Data-Driven Approach : Design-of-experiment (DoE) models (e.g., Taguchi method) to optimize temperature (60–80°C), pH, and reagent ratios .

What strategies are effective for identifying biological targets and mechanisms of action?

Q. Advanced Research Focus

  • Proteomics : SILAC-based mass spectrometry to identify protein binding partners in cell lysates .
  • Crystallography : Co-crystallize the compound with suspected targets (e.g., kinases) to resolve binding modes .
  • CRISPR Screening : Genome-wide knockout libraries to pinpoint essential genes for compound efficacy .

How can structure-activity relationship (SAR) studies be designed to enhance potency?

Q. Advanced Research Focus

  • Substituent Variation :
    • Replace 4-fluorophenyl with chlorophenyl or trifluoromethyl groups to assess electronic effects .
    • Modify morpholinoethyl to piperazinyl or thiomorpholine for steric tuning .
  • Bioisosteres : Substitute benzodioxane with benzofuran or indole rings to evaluate π-π stacking .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

What computational tools are recommended for predicting binding affinity and metabolic stability?

Q. Advanced Research Focus

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets .
  • MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability .
  • ADMET Prediction : SwissADME or pkCSM to estimate permeability (Caco-2), CYP inhibition, and hERG liability .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Assay Validation :
    • Replicate experiments using standardized protocols (e.g., CLIA guidelines) .
    • Cross-validate with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Impurity Analysis : LC-MS to detect trace by-products (e.g., hydrolyzed amides) that may skew results .
  • Statistical Rigor : Apply ANOVA or Bayesian meta-analysis to reconcile variability .

What mechanistic insights underlie its enzyme inhibition properties?

Q. Advanced Research Focus

  • Kinetic Studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Enzyme Kinetics : Measure kcat/KM under varying substrate concentrations to identify allosteric effects .
  • Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residue shifts) .

What are prioritized future research directions for this compound?

Q. Advanced Research Focus

  • Multi-Target Drug Design : Screen against kinase panels to identify polypharmacological potential .
  • Formulation Optimization : Develop nanoparticle or liposomal delivery systems to enhance solubility .
  • Toxicogenomics : RNA-seq to map off-target gene expression changes in liver/kidney .
  • Resistance Studies : Long-term exposure assays to identify mutations conferring drug resistance .

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